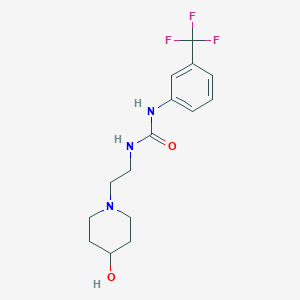

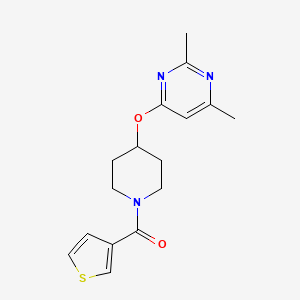

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been investigated for its potential use in treating various types of cancer.

Scientific Research Applications

Metabolism and Pharmacokinetics

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, a potent soluble epoxide hydrolase (sEH) inhibitor, has been extensively studied for its metabolism and pharmacokinetics. The compound undergoes metabolism via oxidation and amide hydrolysis without apparent breakdown of the urea, resulting in four identified metabolites (M1–M4) in rat urine. These metabolites maintain potent inhibitory activity against human sEH but are less potent than the parent compound. The study highlights the species similarities in metabolism, particularly between rats and humans, facilitating the translation of preclinical pharmacokinetics to potential clinical applications (Wan et al., 2019).

Antiproliferative Activity

A related class of compounds, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, were synthesized and subjected to in vitro antiproliferative screening against a panel of human cancer cell lines. The compounds exhibited broad-spectrum antiproliferative activity, with certain derivatives showing significant efficacy and superior potency compared to standard treatments in various cancer cell lines, including renal cancer and melanoma (Al-Sanea et al., 2018).

Inhibition of Inflammatory Pain

1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been explored for their role in inhibiting the soluble epoxide hydrolase enzyme in both human and murine models. These inhibitors, particularly when administered orally, demonstrated substantial improvements in pharmacokinetic parameters and showed a significant reduction in hyperalgesia in vivo, suggesting their potential in treating inflammatory pain conditions (Rose et al., 2010).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate the compounds' ability to form a protective layer on the steel surface, significantly reducing corrosion rates and highlighting their potential industrial applications (Mistry et al., 2011).

properties

IUPAC Name |

1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c16-15(17,18)11-2-1-3-12(10-11)20-14(23)19-6-9-21-7-4-13(22)5-8-21/h1-3,10,13,22H,4-9H2,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJHJDQHBLVSTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2459551.png)

![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2459560.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2459564.png)

![3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid](/img/structure/B2459568.png)

![4-methoxy-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2459569.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459572.png)